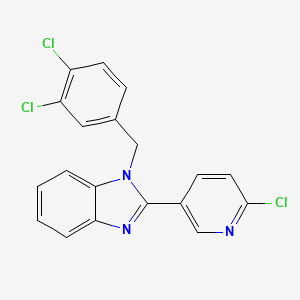
2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H12Cl3N3 and its molecular weight is 388.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, a compound with the molecular formula C19H12Cl3N3 and a molecular weight of 388.68 g/mol, is part of the benzimidazole class known for its diverse biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole Core : The core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid under acidic conditions.
- Substitution Reactions : The chlorinated pyridine and dichlorobenzyl groups are introduced via nucleophilic substitution reactions.
Pharmacological Properties
Benzimidazole derivatives have been extensively studied for their pharmacological properties. The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies highlight the significant bioactivity of benzimidazole derivatives:
- Anticancer Activity :
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole. This compound has shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Topoisomerase Inhibition : Benzimidazole derivatives have been reported to inhibit topoisomerase II activity, which is crucial in DNA replication and transcription. For instance, a study demonstrated that a related benzimidazole derivative induced apoptosis in leukemic cells by binding to the DNA minor groove .
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in cancer cells. This mechanism has been observed in several studies focusing on different cancer types .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzimidazole derivatives can significantly reduce inflammation markers and exhibit analgesic effects comparable to standard anti-inflammatory drugs:
- Cyclooxygenase Inhibition : A series of studies found that certain benzimidazole derivatives effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in managing inflammation and pain .
Antiulcer Activity
Benzimidazole derivatives are known for their antiulcer activity due to their ability to inhibit H+/K+-ATPase, an enzyme involved in gastric acid secretion:
- Gastric Ulcer Models : In animal studies, compounds similar to this compound have demonstrated significant reductions in ulcer formation and gastric acid secretion compared to standard treatments like omeprazole .
Data Tables
| Application | Mechanism of Action | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of topoisomerase II | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antiulcer Activity | Inhibition of H+/K+-ATPase |
Case Studies
- Anticancer Study : A novel benzimidazole derivative was synthesized and tested against leukemia cell lines. The study found that the compound induced apoptosis via DNA binding and topoisomerase inhibition, leading to a significant decrease in cell viability .
- Inflammation Model : A series of benzimidazole derivatives were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model. Results showed that these compounds significantly reduced edema volume compared to controls .
- Ulcer Prevention : In a study assessing antiulcer activity, benzimidazole derivatives were administered to rats with induced gastric ulcers. The results indicated a notable reduction in ulcer area compared to standard treatments, suggesting potential for therapeutic use .
Propiedades
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-14-7-5-12(9-15(14)21)11-25-17-4-2-1-3-16(17)24-19(25)13-6-8-18(22)23-10-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNBSIEFCIZSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C4=CN=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













